3-chloro-n-(3-methylphenyl)propanamide
Description
3-Chloro-N-(3-methylphenyl)propanamide is a chlorinated propanamide derivative featuring a 3-methylphenyl (m-tolyl) substitution on the amide nitrogen. This compound serves as a critical intermediate in pharmaceutical and agrochemical research, particularly in synthesizing bioactive molecules and complex organic frameworks .
Properties
IUPAC Name |
3-chloro-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-8-3-2-4-9(7-8)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPLSUAKDONHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336297 | |
| Record name | Propanamide, N-(3-methylphenyl)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19352-22-8 | |
| Record name | Propanamide, N-(3-methylphenyl)-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-n-(3-methylphenyl)propanamide typically involves the reaction of 3-methylphenylamine with a chlorinated propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-methylphenylamine} + \text{3-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-n-(3-methylphenyl)propanamide: undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: In the presence of water and a catalyst, the amide bond can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted amides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-n-(3-methylphenyl)propanamide: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-chloro-n-(3-methylphenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position Effects: 3-Methylphenyl vs. 4-Methylphenyl
The position of the methyl group on the phenyl ring significantly influences physicochemical and biological properties:
- 3-Chloro-N-(4-methylphenyl)propanamide (4-methyl isomer) exhibits enhanced solubility in polar solvents compared to the 3-methyl analog due to reduced steric hindrance .
- Crystallographic Studies : The 3-methyl substitution in the target compound may lead to distinct hydrogen-bonding patterns in crystal lattices, as observed in related amides (e.g., 3-chloro-N-(2-hydroxyphenyl)propanamide forms intramolecular hydrogen bonds between the amide and hydroxyl groups ).
Table 1: Substituent Position and Properties
| Compound | Substituent Position | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 3-Chloro-N-(3-methylphenyl)propanamide | 3-methylphenyl | Not reported | Moderate |
| 3-Chloro-N-(4-methylphenyl)propanamide | 4-methylphenyl | Not reported | High |
Functional Group Modifications
Aromatic Extensions
- This hybrid molecule was synthesized with a 70% yield via amidation .
- N-(Anthracen-9-ylmethyl)-3-chloro-N-(1-phenylethyl)propanamide : The anthracene moiety increases molecular rigidity and UV absorption, making it suitable for spectroscopic studies .
Heterocyclic Derivatives
Structural and Computational Insights
- Hydrogen Bonding : The 3-methylphenyl group may disrupt intermolecular hydrogen bonding compared to derivatives with hydroxyl or sulfonamide groups (e.g., 3-chloro-N-[4-methoxy-3-(piperidinylsulfonyl)phenyl]propanamide forms extensive H-bond networks) .
- Crystallography Tools : Software like SHELX and Mercury are critical for analyzing packing patterns and interaction motifs in these compounds .
Biological Activity
3-Chloro-N-(3-methylphenyl)propanamide is an organic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This compound features a propanamide backbone, substituted with a 3-methylphenyl group and a chlorine atom, which may influence its interaction with biological targets.
- IUPAC Name : this compound
- Molecular Formula : C10H12ClNO
- Molecular Weight : 199.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to alterations in enzyme activity or receptor function, resulting in various physiological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential antimicrobial and anticancer properties.
Biological Activity Overview
Recent studies have explored the biological activity of this compound, particularly its antimicrobial effects against various bacterial strains. The following sections summarize key findings from research studies.
Antimicrobial Activity
-
Antibacterial Properties :
- Tested Strains : Staphylococcus aureus (Gram-positive) and Chromobacterium violaceum (Gram-negative).
- Results : The compound exhibited significant antibacterial activity, with zones of inhibition measured as follows:
- S. aureus : 20.5 ± 0.4 mm
- C. violaceum : 17.0 ± 0.3 mm
- For comparison, the standard antibiotic Streptomycin showed higher efficacy:
-
Minimum Inhibitory Concentration (MIC) :
- The MIC values for the tested strains indicate moderate antibacterial activity, suggesting that while effective, further optimization may be necessary for therapeutic applications.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Study on Antimicrobial Efficacy : A comprehensive analysis demonstrated the compound's ability to inhibit bacterial growth effectively, albeit at concentrations higher than those of established antibiotics .
- Potential Anticancer Activity : Preliminary investigations suggest that this compound may also exhibit anticancer properties by affecting cancer cell proliferation through specific pathways, although detailed mechanisms are yet to be elucidated .
Comparative Analysis with Similar Compounds
To better understand the biological profile of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structure | Antibacterial Activity | Notes |
|---|---|---|---|
| Propanamide, N-(3-methoxyphenyl)-3-phenyl | Structure | Moderate | Similar structure; different substituent |
| Propanamide, 3-phenyl-N-methyl | Structure | Low | Less effective against tested strains |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
